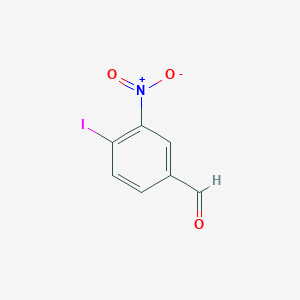
3-Fluoro-6-pentafluoroethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-pentafluoroethylpyridazine: is a fluorinated heterocyclic compound with the molecular formula C6H2F6N2 This compound is characterized by the presence of both fluorine and nitrogen atoms within its structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-pentafluoroethylpyridazine typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the Baltz-Schiemann reaction , which utilizes readily accessible 3-nitropyridines as precursors. These precursors can be reduced into amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-pentafluoroethylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive, but it can still participate in nucleophilic substitution reactions under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridazine ring.
Scientific Research Applications
Chemistry: 3-Fluoro-6-pentafluoroethylpyridazine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.
Biology and Medicine: In biological research, fluorinated compounds are often used as probes or imaging agents due to their ability to interact with biological molecules. This compound may be explored for its potential as a radiolabeled compound for imaging applications.
Industry: The compound’s stability and reactivity make it suitable for use in the development of agrochemicals and pharmaceuticals. It can be incorporated into formulations to enhance the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-pentafluoroethylpyridazine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Fluoropyridazine
- 6-Pentafluoroethylpyridazine
- 3,6-Difluoropyridazine
Comparison: 3-Fluoro-6-pentafluoroethylpyridazine is unique due to the presence of both fluorine and pentafluoroethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reduced reactivity compared to other fluorinated pyridazines. The compound’s unique structure makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H2F6N2 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
InChI |
InChI=1S/C6H2F6N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
YFDMPWXHJCDTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
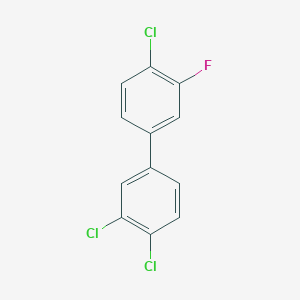

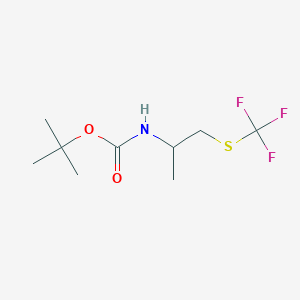
![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)
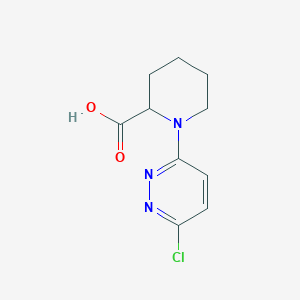
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
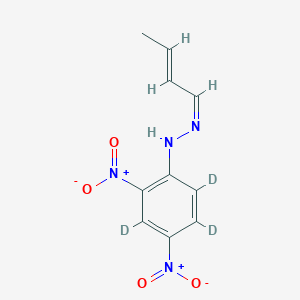
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
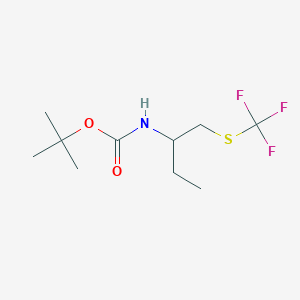
![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
